molecular formula C21H21N5O3 B2957173 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1796969-65-7

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2957173
CAS No.: 1796969-65-7
M. Wt: 391.431
InChI Key: AWUZMBLYMVYRBC-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a benzofuran carboxamide group.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-28-17-4-2-3-15-11-18(29-19(15)17)21(27)25-13-14-5-9-26(10-6-14)20-16(12-22)23-7-8-24-20/h2-4,7-8,11,14H,5-6,9-10,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZMBLYMVYRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a piperidine ring, a cyanopyrazine moiety, and a methoxy-substituted benzofuran structure. This structural diversity may contribute to its biological activity by enabling specific interactions with target proteins.

1. Muscarinic Receptor Antagonism

This compound has been identified as an antagonist at the muscarinic receptor M4. This interaction suggests potential implications for neurological signaling pathways, making it relevant for conditions such as Alzheimer's disease and other cognitive disorders.

2. CHK1 Inhibition

The compound's structural features may also enhance its selectivity and potency against checkpoint kinase 1 (CHK1). CHK1 plays a critical role in DNA damage response and cell cycle regulation, making it a significant target in cancer therapy. Studies have shown that modifications to the compound can lead to improved CHK1 inhibition, with notable selectivity over CHK2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications.

Modification Effect on Activity
Addition of cyanopyrazineIncreases CHK1 potency through enhanced protein interactions
Substitution on piperidineAlters selectivity and potency against CHK1 and M4 receptors
Methoxy group on benzofuranPotentially enhances lipophilicity and bioavailability

Case Study 1: Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, correlating with its ability to inhibit CHK1 activity .

Case Study 2: Neurological Implications

Research focusing on the muscarinic receptor antagonism indicates that this compound may modulate cholinergic signaling pathways, which are crucial in cognitive function. Animal models have shown promise in using this compound for treating cognitive deficits associated with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-based analogs, such as fentanyl derivatives and other CNS-targeting molecules. Below is a comparative analysis based on available evidence:

Piperidine Core Modifications

The piperidine ring in N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is substituted at the 4-position with a methyl group linked to a benzofuran carboxamide. In contrast, regulated fentanyl analogs like 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl feature piperidine rings substituted with phenethyl or phenethyl-fluorinated groups (see ). These substitutions in fentanyl analogs are critical for μ-opioid receptor binding, whereas the benzofuran and cyanopyrazine groups in the target compound suggest divergent pharmacological targets (e.g., kinase inhibition or serotonin receptor modulation) .

Functional Group Analysis

  • Cyanopyrazine vs. In contrast, fluorinated phenyl groups in fentanyl analogs enhance lipid solubility and blood-brain barrier penetration, favoring opioid activity .
  • Benzofuran Carboxamide vs. Acetamide/Propionamide : The benzofuran-2-carboxamide group in the target compound is bulkier and more rigid than the acetamide/propionamide groups in fentanyl derivatives. This structural difference likely reduces affinity for opioid receptors but could enhance selectivity for other targets, such as kinases or ion channels.

Limitations of Available Data

The evidence provided lacks direct pharmacological or biochemical data for this compound. Further experimental studies are required to validate its mechanism of action, potency, and toxicity.

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